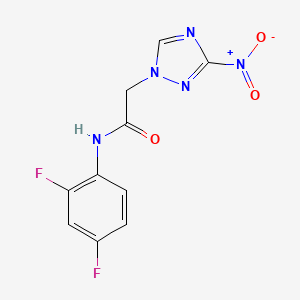![molecular formula C19H20F2N4O B5665701 (1S*,5R*)-6-[(3,5-difluoropyridin-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5665701.png)
(1S*,5R*)-6-[(3,5-difluoropyridin-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex diazabicyclo compounds, similar to the one , often involves intricate synthetic routes designed to introduce specific functional groups, such as difluoropyridinyl carbonyl and pyridinylmethyl, into the bicyclic framework. For instance, the discovery and synthesis of related alpha 7 nicotinic acetylcholine receptor agonists showcase the strategic incorporation of heterocyclic components to achieve desired pharmacological activities (O’Donnell et al., 2010).
Molecular Structure Analysis
The molecular structure of diazabicyclo compounds is critical in determining their chemical behavior and interaction with biological targets. Studies involving X-ray crystallography provide detailed insights into the compound's geometry, including bond lengths, angles, and conformations, which are pivotal for understanding its reactivity and binding properties. An example of structural elucidation can be seen in the analysis of related compounds, where hydrogen bonding and crystal packing patterns were investigated (Kostyanovsky et al., 1999).
Chemical Reactions and Properties
Diazabicyclo compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions can include cycloadditions, nucleophilic substitutions, and transformations under oxidative or reductive conditions. Such chemical behaviors are instrumental in further chemical modifications and the synthesis of derivative compounds with tailored functionalities (Shainyan et al., 2014).
Physical Properties Analysis
The physical properties of diazabicyclo compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for the compound's application in synthesis and formulation. For instance, the solubility in various solvents determines its reactivity and suitability in different chemical reactions and applications (Guan et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, is essential for manipulating diazabicyclo compounds for specific purposes. These properties dictate the compound's behavior in chemical syntheses and its interactions with biological systems, thereby determining its potential applications in medicinal chemistry and material science (Scanio et al., 2011).
Propriétés
IUPAC Name |
(3,5-difluoropyridin-2-yl)-[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O/c20-15-6-17(21)18(23-8-15)19(26)25-11-14-3-4-16(25)12-24(10-14)9-13-2-1-5-22-7-13/h1-2,5-8,14,16H,3-4,9-12H2/t14-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWCFSFCFIPSCY-GOEBONIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=C(C=C(C=N3)F)F)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=C(C=C(C=N3)F)F)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B5665624.png)


![2,6-dimethoxy-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)nicotinamide](/img/structure/B5665634.png)
![(3R*,4S*)-4-propyl-1-[(1-propyl-1H-pyrazol-5-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5665637.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5665643.png)

![9-[3-(ethylthio)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5665657.png)
![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5665675.png)


![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5665687.png)
